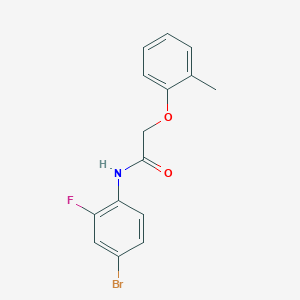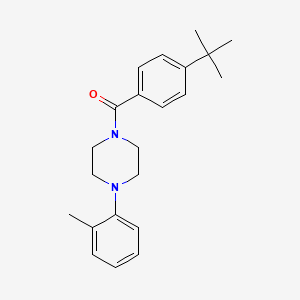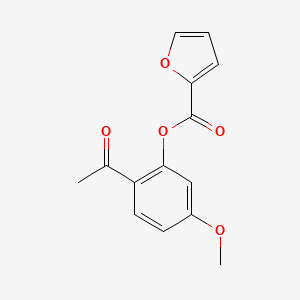
1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine, also known as PPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PPTA is a triazole-based compound that has been synthesized using different methods and has shown promising results in scientific research.
作用机制
The mechanism of action of 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is not fully understood, but it has been reported to act as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has also been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In plant growth regulation, 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been reported to enhance plant growth by increasing the activity of antioxidant enzymes and regulating the expression of genes involved in plant growth and development.
Biochemical and Physiological Effects
1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been reported to have both biochemical and physiological effects. In biochemical studies, 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to inhibit the activity of COX-2 and LOX, which are enzymes involved in the inflammatory response. 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has also been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In physiological studies, 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to enhance plant growth and increase crop yield by regulating the expression of genes involved in plant growth and development.
实验室实验的优点和局限性
1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has several advantages for lab experiments, including its easy synthesis method, stability, and low toxicity. 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has also shown promising results in different scientific research fields, which makes it a potential candidate for further studies. However, 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has some limitations, including its low solubility in water, which can limit its application in some experiments. 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine also requires further studies to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine research, including its potential applications in drug discovery, agriculture, and material science. In drug discovery, 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine can be further studied as a potential anticancer agent, anti-inflammatory, and analgesic. In agriculture, 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine can be further tested as a plant growth regulator to increase crop yield and enhance plant growth. In material science, 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine can be further used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis. Further studies are also required to fully understand the mechanism of action and potential side effects of 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine.
Conclusion
In conclusion, 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is a triazole-based compound that has shown promising results in scientific research. 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been synthesized using different methods and has potential applications in different fields, including medicinal chemistry, agriculture, and material science. 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been reported to have anti-inflammatory and analgesic effects, inhibit the proliferation of cancer cells, and enhance plant growth. Although 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has some limitations, it has several advantages for lab experiments, including its easy synthesis method, stability, and low toxicity. Further studies are required to fully understand the mechanism of action and potential side effects of 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine, and to explore its potential applications in different fields.
合成方法
1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine can be synthesized using different methods, including the reaction of 3-pyridinylhydrazine with phenoxyacetic acid in the presence of triethylamine and acetic anhydride. Another method involves the reaction of 3-pyridinylhydrazine with phenoxyacetyl chloride in the presence of triethylamine and dichloromethane. These methods have been reported in scientific literature and have shown good yields of 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine.
科学研究应用
1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been studied for its potential applications in different fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been reported to have anti-inflammatory and analgesic effects. It has also been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In agriculture, 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been tested as a plant growth regulator, and it has shown promising results in promoting plant growth and increasing crop yield. In material science, 1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been used as a ligand in the synthesis of metal complexes, which have shown potential applications in catalysis.
属性
IUPAC Name |
1-(5-amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c16-15-18-14(11-5-4-8-17-9-11)19-20(15)13(21)10-22-12-6-2-1-3-7-12/h1-9H,10H2,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSPPXHNCARFJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N2C(=NC(=N2)C3=CN=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(phenoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-chlorophenyl)thio]-6-methoxy-3-nitro-1H-indole](/img/structure/B5868807.png)


![(3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5868824.png)
![3-[1-(2-furylmethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5868830.png)


![ethyl 5'-methyl-4'-oxo-3',4'-dihydro-1'H-spiro[cycloheptane-1,2'-thieno[3,4-d]pyrimidine]-7'-carboxylate](/img/structure/B5868848.png)

![ethyl [2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B5868876.png)
![5-hydroxy-2,2-dimethyl-7-[(4-nitrobenzyl)oxy]-2,3-dihydro-4H-chromen-4-one](/img/structure/B5868884.png)
![tert-butyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate](/img/structure/B5868892.png)
